N-benzyl-4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-oxobutanamide
Description
N-benzyl-4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-4-oxobutanamide is a complex organic compound with the molecular formula C19H20BrN3O2. This compound is characterized by the presence of a benzyl group, a bromophenyl group, and a hydrazino group, making it a versatile molecule in various chemical reactions and applications.
Properties
Molecular Formula |
C19H20BrN3O2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
N-benzyl-N'-[(E)-1-(4-bromophenyl)ethylideneamino]butanediamide |
InChI |
InChI=1S/C19H20BrN3O2/c1-14(16-7-9-17(20)10-8-16)22-23-19(25)12-11-18(24)21-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)(H,23,25)/b22-14+ |
InChI Key |
BHKDUBIJZPEGQI-HYARGMPZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCC(=O)NCC1=CC=CC=C1)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-4-oxobutanamide typically involves the condensation of benzylamine with 4-bromobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and a suitable acylating agent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-benzyl-4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-benzyl-4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-(2-(1-(4-methylphenyl)ethylidene)hydrazino)-4-oxobutanamide
- N-(4-bromophenyl)-4-(2-(3-nitrobenzylidene)hydrazino)-4-oxobutanamide
- N-(4-bromophenyl)-4-(2-(4-chlorobenzylidene)hydrazino)-4-oxobutanamide
Uniqueness
N-benzyl-4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, allows for targeted interactions in biological systems, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
